2-tert-butyl-1,3-oxazole-5-carboxylic acid
Description
2-tert-butyl-1,3-oxazole-5-carboxylic acid is an organic compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol It is characterized by the presence of an oxazole ring substituted with a tert-butyl group and a carboxylic acid group
Properties
IUPAC Name |
2-tert-butyl-1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-8(2,3)7-9-4-5(12-7)6(10)11/h4H,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENAXFKYNMFUKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(O1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216002-44-6 | |
| Record name | 2-tert-butyl-1,3-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyloxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butylamine with glyoxylic acid to form an intermediate, which then undergoes cyclization to yield the desired oxazole derivative .
Industrial Production Methods: Industrial production of 2-tert-butyloxazole-5-carboxylic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-tert-butyl-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield different products.
Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction can produce partially or fully reduced oxazole compounds .
Scientific Research Applications
2-tert-butyl-1,3-oxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals and agrochemicals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-tert-butyloxazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring and carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects .
Comparison with Similar Compounds
- 2-Tert-butyl-4-methylthiazole-5-carboxylic acid
- 2-Tert-butyl-5-methylisoxazole-4-carboxylic acid
- 2-Tert-butyl-4,5-dimethylthiazole-5-carboxylic acid
Comparison: Compared to these similar compounds, 2-tert-butyloxazole-5-carboxylic acid is unique due to its specific substitution pattern on the oxazole ring. This structural difference can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
2-tert-butyl-1,3-oxazole-5-carboxylic acid is an organic compound with the molecular formula and a molecular weight of 169.18 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions. One common method includes the reaction of tert-butylamine with glyoxylic acid, leading to the formation of the oxazole ring under controlled conditions. This compound can also be produced on an industrial scale using continuous flow reactors to optimize yield and purity .
Chemical Reactions
This compound can undergo various chemical transformations:
- Oxidation : The carboxylic acid group can be oxidized to yield corresponding derivatives.
- Reduction : The oxazole ring may be reduced under specific conditions.
- Substitution : The tert-butyl group can be replaced with other functional groups .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results that suggest its potential as a therapeutic agent in treating infections .
Anticancer Activity
Recent studies have explored the anticancer properties of this compound. It has been found to inhibit the growth of several cancer cell lines, including:
- Human T acute lymphoblastic leukemia (CEM-13)
- Acute monocytic leukemia (U-937)
- Breast adenocarcinoma (MCF-7)
The mechanism of action appears to involve apoptosis induction in cancer cells, where it activates pathways leading to programmed cell death .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various oxazole derivatives, including this compound. The results indicated that this compound had an IC50 value in the micromolar range against MCF-7 cells, demonstrating its effectiveness compared to standard chemotherapeutics like doxorubicin .
The biological activity of this compound is thought to stem from its ability to interact with biological targets such as enzymes and receptors. The oxazole ring and carboxylic acid group facilitate hydrogen bonding and other interactions that modulate enzyme activity or receptor function .
Data Table: Biological Activity Summary
| Biological Activity | Target | Effect | IC50 Value |
|---|---|---|---|
| Antimicrobial | Various bacterial strains | Inhibition of growth | Not specified |
| Anticancer | CEM-13, U-937, MCF-7 | Induction of apoptosis | Micromolar range |
| Cytotoxicity | MCF-7 | Cell death induction | ~10 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
